3-Methyl-4-(methylsulfanyl)benzoic acid
Description
Contextualization within Benzoic Acid Chemistry and Organosulfur Compounds
Benzoic acid, a compound composed of a benzene (B151609) ring attached to a carboxyl group, represents the simplest aromatic carboxylic acid. preprints.org This foundational structure gives rise to a vast class of derivatives with wide-ranging applications, from food preservation to the synthesis of dyes, perfumes, and pharmaceuticals. preprints.org Benzoic acid and its derivatives are crucial building blocks in organic synthesis, serving as precursors for more complex molecules like phenol. preprints.orgresearchgate.net The reactivity of both the carboxyl group and the aromatic ring allows for extensive functionalization, leading to a diverse array of compounds with tailored properties. researchgate.net
Parallel to the chemistry of benzoic acids, the field of organosulfur compounds—organic molecules containing carbon-sulfur bonds—holds significant importance in science. jmchemsci.com These compounds are widespread in biologically active molecules and pharmaceuticals. jmchemsci.comutsa.edu The inclusion of sulfur atoms can profoundly influence a molecule's structure, reactivity, and biological function, making organosulfur chemistry a vital area of research in medicinal and materials science. jmchemsci.comutsa.edu The compound 3-Methyl-4-(methylsulfanyl)benzoic acid sits (B43327) at the intersection of these two major classes, incorporating the structural features of both a benzoic acid derivative and an organosulfur compound.
Role of the Methylsulfanyl Moiety in Chemical Research
The methylsulfanyl group (-SCH₃), also known as the methylthio group, is a key functional group in the design and synthesis of new chemical entities. Its incorporation into a molecular structure can modulate several key properties. In drug design, the addition of methyl groups is a common strategy to optimize the physicochemical, pharmacodynamic, and pharmacokinetic characteristics of a lead compound. nih.gov The methylsulfanyl group, specifically, can alter a molecule's lipophilicity, electronic distribution, and metabolic stability.
In medicinal chemistry, the methylsulfanyl moiety is found in a variety of bioactive compounds. For instance, structure-activity relationship studies on certain synthetic opioids have investigated the effect of a methylthio substituent on analgesic potency. wikipedia.org Furthermore, benzoic acid derivatives containing a methylthio group have been synthesized as intermediates for potential anticancer agents. preprints.org The presence of this sulfur-containing group can provide critical interactions with biological targets or serve as a chemical handle for further molecular modifications.
Identification of this compound as a Subject of Academic Inquiry
This compound has been identified in the chemical literature primarily as a synthetic intermediate and a building block for creating more complex molecules. While extensive studies dedicated solely to this compound are not prominent, its synthesis and use as a precursor are implied by research on structurally related analogues.
For example, significant research has been conducted on derivatives such as 2-chloro-4-(methylsulfonyl)benzoic acid, which serves as an important intermediate in the manufacture of herbicides. google.com The synthesis of various substituted benzoic acids, including those with methyl and sulfur-containing groups, is a routine aspect of organic and medicinal chemistry. chemicalbook.comchemicalbook.comorgsyn.org The academic inquiry into this compound is therefore situated within the broader context of developing synthetic routes to novel, functionalized aromatic compounds that can be used to build a diverse range of target molecules. Its value lies in its potential for transformation into pharmaceuticals, agrochemicals, or other specialty chemicals.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀O₂S |
| CAS Number | 851669-34-6 |
Emerging Research Areas and Potential for Advanced Applications
The potential for advanced applications of this compound lies in its utility as a precursor for high-value, complex molecules, particularly heterocyclic compounds. One significant area of research is the synthesis of quinoline (B57606) and benzoquinoline derivatives, which are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties. nih.govnih.govpharmaguideline.com The synthesis of these scaffolds often involves the cyclization of appropriately substituted aromatic precursors. pharmaguideline.comresearchgate.net
Substituted benzoic acids like this compound can be chemically modified to create the necessary precursors for these synthetic pathways. The development of efficient, multi-step syntheses, including quaternization followed by cycloaddition reactions, allows for the creation of diverse libraries of benzoquinoline derivatives for biological screening. nih.govnih.govmdpi.com Therefore, an emerging application for this compound is its role as a foundational element in the construction of novel therapeutic candidates. As medicinal chemistry continues to explore new molecular scaffolds, the demand for versatile building blocks like this compound is expected to grow. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEKMQHKBWJLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways for Benzoic Acid Derivatives Bearing Sulfur Functionalities
General strategies for introducing sulfur-containing groups onto a benzoic acid scaffold typically involve building the molecule from precursors that are functionalized in a stepwise manner.
A primary method for forming thioethers on a benzoic acid ring is through the S-alkylation of a corresponding thiol (mercaptan) derivative. This reaction involves the deprotonation of the acidic thiol group to form a more nucleophilic thiolate anion, which then reacts with an alkylating agent.
For instance, the synthesis of 3-(methylthio)benzoic acid, an isomer of the target compound, is achieved by reacting 3-mercaptobenzoic acid with methyl iodide in the presence of a base like potassium carbonate. chemicalbook.com The base facilitates the formation of the thiolate, which then displaces the iodide from the methyl iodide in a nucleophilic substitution reaction. chemicalbook.com The initial product is often the methyl ester, which is subsequently hydrolyzed to the final carboxylic acid. chemicalbook.com
Table 1: Representative Alkylation of a Thiolated Benzoic Acid
| Reactant 1 | Reactant 2 | Reagent | Product | Yield |
|---|
Data sourced from a synthesis of 3-(methylthio)benzoic acid, which first yields the methyl ester. chemicalbook.com
Another robust strategy involves the nucleophilic aromatic substitution (SNAr) of a halogen atom on the benzoic acid precursor with a sulfur nucleophile. nih.gov For this reaction to be effective, the halogen is typically activated by the presence of electron-withdrawing groups on the aromatic ring. Aryl fluorides and chlorides are common substrates. nih.gov
The synthesis can be performed by reacting a halogenated benzoic acid derivative with a thiol in the presence of a base, or directly with a pre-formed thiolate salt such as sodium thiomethoxide. quora.com The reaction is often conducted in a polar aprotic solvent. googleapis.com In some cases, additives like 18-crown-6 (B118740) ether can be used to enhance the reactivity of substrates that are otherwise difficult to substitute. nih.gov Disulfides can also serve as the sulfur source under specific conditions. nih.gov
The carboxylic acid functional group can be generated from a nitrile group (-C≡N) through hydrolysis. weebly.comlibretexts.org This transformation can be catalyzed by either acid or base and typically requires heating. weebly.comlibretexts.org The reaction proceeds in two main stages: the nitrile is first hydrated to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com
Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water. chemistrysteps.com Subsequent tautomerization yields the amide. chemistrysteps.com In alkaline hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. weebly.comchemistrysteps.com The final product in basic conditions is the carboxylate salt, which must be neutralized with a strong acid to yield the free carboxylic acid. libretexts.org This method is particularly useful when the nitrile group is more readily introduced or is more stable to other reaction conditions in a multi-step synthesis. researchgate.net
Targeted Synthesis of 3-Methyl-4-(methylsulfanyl)benzoic acid and its Analogs
The specific synthesis of this compound requires a multi-step approach to correctly position the three different substituents—methyl, methylsulfanyl, and carboxyl groups—on the benzene (B151609) ring.
A plausible synthetic route to this compound would likely start from a commercially available, appropriately substituted precursor, such as a halogenated toluene (B28343) derivative. The sequence of reactions is critical to ensure the correct regiochemistry. utdallas.edu
One potential pathway could begin with 4-chloro-3-methylbenzonitrile (B1350899). The synthesis would proceed via the following steps:
Nucleophilic Aromatic Substitution: The 4-chloro-3-methylbenzonitrile would be treated with a methylthiolate source, like sodium thiomethoxide, in a polar aprotic solvent. The electron-withdrawing nitrile group activates the chlorine atom at the para-position for displacement by the sulfur nucleophile, yielding 3-methyl-4-(methylsulfanyl)benzonitrile.
Hydrolysis: The nitrile group of the resulting intermediate would then be hydrolyzed to a carboxylic acid. chemistrysteps.com This is typically achieved by heating with a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH) in an aqueous solution. libretexts.orgchemistrysteps.com If base is used, a final acidification step is required to produce the target molecule, this compound. libretexts.org
Table 2: Hypothetical Multi-step Synthesis of this compound
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 4-Chloro-3-methylbenzonitrile | NaSMe, DMF | 3-Methyl-4-(methylsulfanyl)benzonitrile | Nucleophilic Aromatic Substitution |
The formation of the methylsulfanyl group is a key step that is often accomplished via the methylation of a corresponding thiol precursor. chemicalbook.com This process involves the selective formation of a carbon-sulfur bond. While the term "selective methylation of thioether groups" can be ambiguous, in the context of synthesis it typically refers to the S-methylation of a sulfhydryl (-SH) group to form a thioether (-S-CH₃).
This transformation is commonly achieved using electrophilic methylating agents such as methyl iodide or dimethyl sulfate, with a base like potassium carbonate or sodium hydroxide to deprotonate the thiol. chemicalbook.com The high nucleophilicity of the resulting thiolate anion ensures an efficient reaction. thieme-connect.de
Enzymatic methods also offer high selectivity. For example, the enzyme thiopurine methyltransferase (TPMT) is known to catalyze the S-methylation of various aromatic thiol compounds. nih.gov Although primarily studied in the context of drug metabolism, such enzymes or engineered variants could represent a pathway for highly selective methylation under mild conditions. nih.govnih.gov
Optimization of Reaction Conditions and Process Development
The efficiency and selectivity of the synthesis of this compound and its derivatives are highly dependent on the optimization of reaction parameters.
Phase transfer catalysis (PTC) has emerged as a powerful and environmentally friendly technique in organic synthesis, including the preparation of precursors to this compound. PTC facilitates reactions between reactants in different immiscible phases, accelerating the reaction rate and often leading to reduced waste. This methodology is particularly useful for C, N, O, and S-alkylation reactions, which are relevant to the synthesis of the target compound's precursors.
For instance, a patented method for preparing methylthio benzoic acid involves a three-phase transfer catalyst, such as a resin-immobilized quaternary ammonium (B1175870) or phosphonium (B103445) salt. This approach facilitates the reaction between a chlorobenzonitrile and sodium methyl mercaptide in an organic solvent. The use of PTC can significantly improve reaction yields and reduce the need for harsh reaction conditions.
The choice of solvent plays a crucial role in the synthesis of benzoic acid derivatives, influencing reaction rates and product purity. In the context of this compound synthesis, solvents like dimethylformamide (DMF) and toluene have been employed. For example, in the reaction of propyl 2,4-dichlorobenzoate (B1228512) with methyl thioglycolate, DMF is used as the solvent. Similarly, the synthesis of 3-(methylthio)benzoic acid methyl ester from 3-mercapto-benzoic acid and methyl iodide utilizes DMF.
The polarity and molecular size of the solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction's efficiency. In some cases, a mixture of solvents, such as tetrahydrofuran (B95107) (THF) and methanol, is used to achieve the desired reaction conditions.
Optimizing the reaction temperature and duration is critical for maximizing the yield and minimizing the formation of byproducts. For the oxidation of methylsulfanyl precursors, a temperature of around 60°C is maintained during the addition of the oxidizing
Green Chemistry Approaches in this compound Synthesis
Reduction of Waste Generation and Resource Consumption
A significant focus in modern chemical synthesis is the minimization of waste and the efficient use of resources. For the production of compounds like this compound, these principles can be applied through several key strategies, including catalyst recycling and the use of environmentally benign solvents and reagents.
One notable approach to reducing waste in the synthesis of related methylthiobenzoic acids involves the use of phase-transfer catalysis. A patented method for producing methylthio-benzoic acid from chlorobenzonitrile and sodium methyl mercaptide highlights the use of a recoverable and reusable catalyst. google.comgoogle.com This process, which involves a substitution reaction followed by hydrolysis, is designed to be efficient and to minimize material loss. google.comgoogle.com
The catalyst, a resin-immobilized quaternary ammonium or phosphonium salt, can be separated from the reaction mixture by simple filtration and reused in subsequent batches. google.comgoogle.com This not only reduces the consumption of the catalyst itself but also simplifies the purification of the final product, thereby decreasing the amount of solvent and other materials used in downstream processing. The table below illustrates the potential for catalyst recycling in such a system.
Table 1: Catalyst Reusability in a Phase-Transfer Catalysis System for Methylthio-benzoic Acid Synthesis
| Cycle Number | Catalyst Activity | Product Yield |
|---|---|---|
| 1 | High | >98% |
| 2 | High | >98% |
| 3 | High | >97% |
| 4 | Moderate-High | >95% |
This table is illustrative and based on the principle of catalyst recycling described in patents for similar compounds. google.comgoogle.com Specific performance may vary based on reaction conditions.
Another key area for waste reduction is the choice of solvents and reagents. The use of deep eutectic solvents (DES) has emerged as a green alternative to traditional volatile organic solvents in the synthesis of sulfur-containing compounds like thioamides. rsc.orgresearchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled and reused multiple times without a significant drop in performance. rsc.orgresearchgate.net While not specifically documented for this compound, the application of DES in related syntheses suggests a viable pathway for reducing solvent waste.
Furthermore, the development of solid acid catalysts for esterification reactions, such as the formation of methyl benzoates, presents another avenue for waste reduction. mdpi.com These catalysts can replace traditional mineral acids, which are corrosive and generate significant amounts of acidic waste that require neutralization. Solid catalysts can be easily filtered out of the reaction mixture and reused, simplifying the workup process and minimizing waste streams. mdpi.com
In the context of reactions involving thioethers, the use of milder oxidizing agents can also contribute to waste reduction. For instance, hydrogen peroxide is an effective oxidizing agent for converting thioethers to sulfoxides, producing water as the primary byproduct. wikipedia.org This avoids the use of harsher, metal-based oxidizing agents that can lead to heavy metal contamination in waste streams.
While specific research on the green synthesis of this compound is not abundant, the principles demonstrated in the synthesis of related compounds provide a clear framework for reducing waste and resource consumption. The implementation of recyclable catalysts, greener solvent systems, and cleaner reagents are all practical strategies that can be applied to make the synthesis of this and other fine chemicals more sustainable.
Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for derivatization, primarily through esterification and amidation reactions. These transformations are fundamental in altering the molecule's physical and chemical properties and for its incorporation into larger, more complex structures.
Esterification Reactions for Derivatization
The conversion of 3-Methyl-4-(methylsulfanyl)benzoic acid to its corresponding esters is a common derivatization strategy. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely applicable method. quora.comtcu.edu The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. quora.com
For instance, the reaction of benzoic acid with methanol, catalyzed by concentrated sulfuric acid, serves as a general model for the esterification of this compound. orientjchem.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequent nucleophilic attack by the alcohol, followed by proton transfer and elimination of water, yields the ester. rsc.org A variety of alcohols can be employed in this reaction, leading to a range of ester derivatives.
A study on the esterification of various benzoic acids using a solid acid catalyst composed of zirconium and titanium (Zr/Ti) highlights the influence of substituents on reaction yields. While direct data for this compound is not provided, the study indicates that steric hindrance at the ortho position can decrease yields, a factor to consider for the 3-methyl group in the target molecule. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |
| Benzoic acid | Methanol | H₂SO₄ | Methyl benzoate | ~69 | orientjchem.org |
| 4-Methylbenzoic acid | Methanol | Zr/Ti solid acid | Methyl 4-methylbenzoate | 84 | organic-chemistry.orgnih.gov |
| 3-Methylbenzoic acid | Methanol | N-bromosuccinimide | Methyl 3-methylbenzoate | 90 | nih.gov |
This table presents data for related benzoic acid esterifications to illustrate the general reaction conditions and expected yields.
Amidation and Peptide Coupling Applications
The carboxylic acid moiety of this compound can be readily converted to amides through reaction with primary or secondary amines. mdpi.com This transformation is crucial for the introduction of this structural motif into peptide sequences or for the synthesis of other amide-containing molecules. Direct condensation of the carboxylic acid and amine is possible but often requires high temperatures. More commonly, the carboxylic acid is activated to facilitate amide bond formation under milder conditions.
A variety of coupling reagents have been developed for efficient amidation and peptide synthesis. uu.nl These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acid anhydride, which is then susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). uu.nldoubtnut.com The choice of coupling reagent and reaction conditions can be optimized to maximize yield and minimize side reactions, such as racemization in the case of chiral amines. uu.nl
For example, the synthesis of murepavadin, a complex peptide, utilized HATU as a coupling agent for the formation of amide bonds in the solid-phase peptide synthesis (SPPS) process. uu.nl While a direct example with this compound is not available, these established methods are directly applicable.
| Coupling Reagent | Description | Application | Reference |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient for peptide coupling, including hindered amino acids. | uu.nldoubtnut.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for both solution-phase and solid-phase peptide synthesis. | doubtnut.com |
| DCC/DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | Commonly used carbodiimides for amide and ester formation. | uu.nl |
This table provides an overview of common peptide coupling reagents applicable for the amidation of this compound.
Transformations at the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, and its existing substituents direct the regiochemical outcome of these reactions. Further functionalization of the aromatic nucleus allows for the introduction of additional chemical diversity.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles. The methyl group is an ortho, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. libretexts.org The methylsulfanyl group is also an ortho, para-director and is generally considered to be an activating group. The interplay of these directing effects will govern the regioselectivity of electrophilic substitution reactions.
Given the substitution pattern of this compound, the positions open for substitution are C-2, C-5, and C-6. The activating methyl and methylsulfanyl groups will direct incoming electrophiles to the positions ortho and para to them. The carboxylic acid, being a deactivator, will direct meta. Therefore, electrophilic attack is most likely to occur at the C-2 and C-6 positions, which are ortho to the activating methyl and methylsulfanyl groups, respectively, and also meta to the deactivating carboxylic acid group. Attack at C-5 is also possible, being ortho to the methylsulfanyl group and meta to the methyl group. The precise regiochemical outcome will depend on the specific electrophile and the reaction conditions. For instance, in the nitration of 3-methylbenzoic acid, the major product is 3-methyl-5-nitrobenzoic acid, with the nitro group entering at the position meta to the carboxyl group and ortho/para to the methyl group. tcu.edu
Strategies for Further Functionalization of the Aromatic Nucleus
Beyond electrophilic substitution, other strategies can be employed to further functionalize the aromatic ring. For instance, Friedel-Crafts reactions, which involve the reaction of an aromatic compound with an alkyl or acyl halide in the presence of a Lewis acid catalyst, are a powerful tool for forming new carbon-carbon bonds. stackexchange.com However, the presence of the deactivating carboxylic acid group on this compound would likely hinder a direct Friedel-Crafts reaction. quora.comlibretexts.orgbohrium.com It is often more practical to perform such reactions on an esterified derivative, where the deactivating effect of the carboxyl group is somewhat attenuated, and then hydrolyze the ester back to the carboxylic acid if needed.
The acylation of anisole (B1667542) (methoxybenzene), a compound with an activating methoxy (B1213986) group, provides a model for the potential reactivity of the thioether-containing ring of this compound's ester derivatives. libretexts.orgresearchgate.netnih.gov The methoxy group, similar to the methylsulfanyl group, is an ortho, para-director.
Reactivity and Modifications of the Methylsulfanyl Group
The methylsulfanyl group (-SMe) is a key functional group that can undergo various transformations, most notably oxidation to the corresponding sulfoxide (B87167) and sulfone. These oxidations significantly alter the electronic properties of the molecule.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation that can be achieved using a variety of oxidizing agents. rsc.orgresearchgate.net Hydrogen peroxide is a common and environmentally benign oxidant for this purpose. uu.nl The reaction can often be controlled to selectively produce the sulfoxide by using a stoichiometric amount of the oxidant, while an excess of the oxidant typically leads to the formation of the sulfone. nih.govresearchgate.net For instance, the oxidation of various thioethers to sulfoxides and sulfones has been reported using 30% hydrogen peroxide. nih.gov
The synthesis of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid from its methylsulfanyl precursor provides a concrete example of the oxidation of the sulfur atom in a closely related derivative. nih.gov This transformation highlights the accessibility of the corresponding sulfone, which can have significantly different biological and chemical properties compared to the parent sulfide.
| Substrate | Oxidizing Agent | Product | Reference |
| Aryl methyl sulfides | Hydrogen peroxide | Aryl methyl sulfoxides/sulfones | researchgate.net |
| Various thioethers | 30% Hydrogen peroxide | Sulfoxides/Sulfones | nih.gov |
| Methyl 3-(4,5-dihydroisoxazol-3-yl)-4-methylsulfanyl-2-methylbenzoate | Not specified | Methyl 3-(4,5-dihydroisoxazol-3-yl)-4-methylsulfonyl-2-methylbenzoate |
This table showcases common oxidation reactions of methylsulfanyl groups, which are applicable to this compound.
Beyond oxidation, the sulfur atom of the methylsulfanyl group can also act as a nucleophile, allowing for reactions such as alkylation to form sulfonium (B1226848) salts, although this reactivity is less commonly exploited in the context of complex benzoic acid derivatives.
Controlled Oxidation to Sulfoxides and Sulfones
The thioether linkage in this compound can be selectively oxidized to form the corresponding sulfoxide, 3-Methyl-4-(methylsulfinyl)benzoic acid, and subsequently the sulfone, 3-Methyl-4-(methylsulfonyl)benzoic acid. nih.gov The degree of oxidation is controllable through the choice of oxidizing agent and reaction conditions.
The synthesis of related sulfonyl compounds, such as 2-chloro-3-methyl-4-methylsulfonylbenzoic acid, has been documented. bldpharm.com While specific oxidizing agents for the title compound are not detailed in the provided search results, general methods for thioether oxidation are well-established. These often involve reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or metal-based oxidants. The stepwise oxidation allows for the isolation of either the sulfoxide or the sulfone.
For instance, the preparation of other methylsulfonyl benzoic acid derivatives has been described, which involves the oxidation of the corresponding methylthio precursor. google.com The synthesis of 4-[(Methylsulfonyl)amino]benzoic acid involves the use of methanesulfonyl chloride, highlighting a common synthetic route to sulfonyl-containing benzoic acids.
Table 1: Oxidation Products of this compound
| Starting Material | Oxidation Product | Chemical Formula of Product |
| This compound | 3-Methyl-4-(methylsulfinyl)benzoic acid | C9H10O3S |
| This compound | 3-Methyl-4-(methylsulfonyl)benzoic acid | C9H10O4S |
Exploration of Thioether Cleavage and Exchange Reactions
The carbon-sulfur bond in thioethers can be cleaved under specific conditions. thieme-connect.de For aryl methyl thioethers, such as this compound, the cleavage of the methyl C(sp³)–S bond is a potential reaction pathway. organic-chemistry.org This can be achieved using various reagents, including metal-free options like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI), which can mediate selective C(sp³)–S bond cleavage. organic-chemistry.org
Advanced Mechanistic Studies
A deeper understanding of the chemical transformations of this compound requires advanced mechanistic studies, including the elucidation of reaction pathways and the kinetic and thermodynamic parameters that govern these reactions.
Elucidation of Reaction Pathways and Transition States
Detailed mechanistic studies, including the characterization of reaction pathways and transition states for the reactions of this compound, are not extensively reported in the publicly available literature. However, for analogous thioether oxidations and cleavages, it is understood that the reaction mechanisms can be complex. For instance, the selective cleavage of C-S bonds in thioethers using NBS or NFSI is proposed to proceed through bromosulfonium or fluorosulfonium intermediates, respectively. organic-chemistry.org These intermediates then undergo further reactions, such as disulfide exchange, to yield the final products. organic-chemistry.org
Computational chemistry could provide valuable insights into the transition states and energy profiles of these reactions, but specific studies on this compound are not found in the provided search results.
Kinetic and Thermodynamic Aspects of Transformations
Quantitative data on the kinetic and thermodynamic aspects of the transformations of this compound are not available in the searched literature. Such studies would be essential for optimizing reaction conditions and for a fundamental understanding of the reactivity of this compound. Kinetic studies would involve measuring reaction rates under various conditions (e.g., temperature, concentration of reactants and catalysts), while thermodynamic studies would determine the equilibrium constants and the changes in enthalpy and entropy for the reactions.
Derivatization and Structural Diversification
Synthesis of Substituted Analogs of 3-Methyl-4-(methylsulfanyl)benzoic acid
The generation of analogs through substitution is a primary strategy for structural diversification. This involves altering the arrangement of the existing substituents or introducing new functional groups to the aromatic core.
Table of Selected Isomers of Methyl(methylsulfanyl)benzoic Acid
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 2-(Methylthio)benzoic acid | 3724-10-5 | C₈H₈O₂S | 168.21 |
| 3-(Methylthio)benzoic acid | 825-99-0 | C₈H₈O₂S | 168.21 |
| 4-(Methylthio)benzoic acid | 13205-48-6 | C₈H₈O₂S | 168.21 |
| 3-[(Methylsulfanyl)methyl]benzoic acid | 54293-10-6 | C₉H₁₀O₂S | 182.24 |
Note: Data sourced from public chemical databases. This table is for informational purposes and is not exhaustive.
Introducing new functional groups onto the this compound scaffold is a key method for modulating its properties.
Halogenation: The introduction of halogen atoms can alter the electronic nature and lipophilicity of the molecule. An example of a halogenated derivative is 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid, where a chlorine atom is added to the ring, and the methylsulfanyl group is oxidized to a methylsulfonyl group. nih.gov
Nitration: The nitro group is a strong electron-withdrawing group that can significantly impact the molecule's reactivity and electronic properties. 3-Methyl-4-nitrobenzoic acid is a synthesized derivative where the methylsulfanyl group is replaced by a nitro group. nih.govchemicalbook.com The synthesis of such compounds can be achieved through the oxidation of the corresponding dimethylnitrobenzene using a cobalt acetate (B1210297) catalyst. chemicalbook.com General methods for nitrating benzoic acid derivatives often involve treatment with a mixture of nitric and sulfuric acids. orgsyn.org
Trifluoromethylation: The trifluoromethyl group (CF₃) is a lipophilic and strongly electron-withdrawing substituent used to enhance metabolic stability and binding affinity. Derivatives such as 3-Methyl-4-(trifluoromethyl)benzoic acid and 3-Methyl-4-(3-trifluoromethylphenyl)benzoic acid have been documented. frontierspecialtychemicals.comcymitquimica.com The synthesis of related structures, like 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, highlights the methods available for incorporating this functional group. researchgate.net
Oxidation of Sulfur: The methylsulfanyl group itself can be oxidized to the corresponding sulfinyl or sulfonyl groups. 3-Methyl-4-(methylsulfonyl)benzoic acid is the sulfone analog of the parent compound, representing a derivative with increased polarity and hydrogen bonding capability. nih.gov
Table of Substituted Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Functional Group |
|---|---|---|---|
| 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | 106904-09-0 | C₉H₉ClO₄S | Chlorine, Sulfone |
| 3-Methyl-4-nitrobenzoic acid | 3113-71-1 | C₈H₇NO₄ | Nitro |
| 3-Methyl-4-(trifluoromethyl)benzoic acid | 871571-29-8 | C₉H₇F₃O₂ | Trifluoromethyl |
Note: Data sourced from public chemical databases. This table is for informational purposes.
Creation of Complex Molecular Scaffolds Incorporating the this compound Moiety
The this compound core can serve as a building block for the construction of larger, more complex molecules, including heterocyclic systems and advanced molecular assemblies.
The carboxylic acid group of this compound is a versatile handle for linker chemistry. It can readily undergo esterification or amidation reactions to attach the molecule to other chemical entities, forming larger and more complex assemblies. This strategy is fundamental in fields like medicinal chemistry and materials science for creating bifunctional molecules or polymers. For instance, the synthesis of 3-(adenosylthio)benzoic acid derivatives showcases how the benzoic acid moiety can be linked to complex biomolecules like adenosine. nih.gov Furthermore, the creation of biphenyl (B1667301) structures, such as 3-methyl-4-(4-methylsulfanylphenyl)benzoic acid, from related precursors demonstrates the assembly of more elaborate molecular frameworks. cymitquimica.com
Exploration of Structure-Activity and Structure-Property Relationships
The derivatization of this compound is foundational to exploring structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying the structure and evaluating the resulting changes in biological activity or physical properties, researchers can develop a comprehensive understanding of the molecule's behavior.
SAR studies on various benzoic acid derivatives have shown that the nature and position of substituents are critical for biological function. iomcworld.comresearchgate.net For example, in the context of anticancer properties, the lipophilicity and antioxidant capacity, which are influenced by ring substituents, play a significant role in cytotoxic activity. The introduction of different functional groups—such as halogens, nitro groups, or trifluoromethyl groups as described in section 4.1.2—alters key parameters like the electronic charge distribution, steric profile, and hydrogen bonding potential of the molecule. These changes, in turn, can dramatically affect how the molecule interacts with biological targets like enzymes or receptors. dundee.ac.uk
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid |
| 2-(Methylthio)benzoic acid |
| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid |
| 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid |
| 3-(adenosylthio)benzoic acid |
| 3-[(Methylsulfanyl)methyl]benzoic acid |
| 3-mercapto-benzoic acid |
| 3-Methyl-4-(3-trifluoromethylphenyl)benzoic acid |
| This compound |
| 3-Methyl-4-(methylsulfonyl)benzoic acid |
| 3-Methyl-4-(trifluoromethyl)benzoic acid |
| 3-Methyl-4-nitrobenzoic acid |
| 3-(Methylthio)benzoic acid |
| 4-[(Methylsulfanyl)methyl]benzoic acid |
| 4-(Methylthio)benzoic acid |
| m-nitrobenzoic acid |
| methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate |
Impact of Substituent Electronic and Steric Effects on Reactivity
The reactivity of the aromatic ring in this compound towards derivatization, particularly in electrophilic aromatic substitution (EAS), is governed by the interplay of the electronic effects of its three substituents. wikipedia.org These effects determine the rate of reaction (activation or deactivation) and the position of the incoming electrophile (regioselectivity). libretexts.orgmasterorganicchemistry.com
The substituents present are:
-COOH (Carboxylic acid group): This group is strongly electron-withdrawing due to both inductive and resonance effects. It pulls electron density away from the aromatic ring, making the ring less nucleophilic and thus less reactive towards electrophiles. numberanalytics.comlasalle.edu Consequently, the carboxylic acid group is classified as a deactivating, meta-directing group. organicchemistrytutor.comyoutube.commasterorganicchemistry.com
-CH₃ (Methyl group): As an alkyl group, it acts as an electron-donating group (EDG) through an inductive effect (+I). libretexts.orgnumberanalytics.com This increases the electron density of the ring, making it more reactive than benzene (B151609). It is considered an activating, ortho, para-directing group. libretexts.orgmasterorganicchemistry.com
-SCH₃ (Methylsulfanyl group): The sulfur atom possesses lone pairs of electrons that can be donated into the aromatic ring via resonance (+M effect). This resonance effect generally outweighs its inductive electron-withdrawing effect, making the methylsulfanyl group an activating, ortho, para-director. lasalle.edumasterorganicchemistry.com Its activating nature is similar to that of a methoxy (B1213986) group (-OCH₃). libretexts.org
The directing effects determine where a new substituent will be placed. The available positions for substitution are C2, C5, and C6.
The -COOH group at C1 directs incoming electrophiles to the meta positions, which are C3 and C5.
The -CH₃ group at C3 directs to its ortho positions (C2, C4) and para position (C6).
The -SCH₃ group at C4 directs to its ortho positions (C3, C5) and para position (C1).
Considering these influences, the C5 position is strongly favored for electrophilic attack as it is meta to the deactivating -COOH group and ortho to the activating -SCH₃ group. The C2 position is also activated, being ortho to the -CH₃ group, but may be subject to steric hindrance from the adjacent methyl and carboxyl groups. lasalle.edu The C6 position is activated (para to the -CH₃ group) but may be less favored than C5. Derivatization can also occur at the substituent groups themselves, for instance, through the free-radical initiating bromination of the methyl group to form a bromomethyl derivative. youtube.com
| Substituent Group | Position | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|---|
| -COOH | 1 | Electron-Withdrawing (-I, -M) | Deactivating youtube.com | Meta (C3, C5) masterorganicchemistry.com |
| -CH₃ | 3 | Electron-Donating (+I) | Activating libretexts.org | Ortho, Para (C2, C4, C6) libretexts.org |
| -SCH₃ | 4 | Electron-Donating (+M) | Activating lasalle.edu | Ortho, Para (C1, C3, C5) masterorganicchemistry.com |
Molecular Interactions in Derivatives
The structural diversification of this compound leads to derivatives whose solid-state structures are stabilized by a variety of non-covalent molecular interactions. Analysis of the crystal structures of related benzoic acid derivatives reveals common patterns of molecular assembly.
A predominant and highly characteristic interaction in the crystal structures of benzoic acid derivatives is the formation of hydrogen-bonded dimers. niscpr.res.in The carboxylic acid groups of two separate molecules typically form a centrosymmetric dimer through a pair of strong O-H···O hydrogen bonds. This interaction is a robust supramolecular synthon that significantly influences the packing of molecules in the crystal lattice. niscpr.res.in
Beyond this primary interaction, other weaker non-covalent forces play a crucial role in assembling the three-dimensional network. These include:
Hydrogen Bonds involving other functional groups: When derivatization introduces other hydrogen bond donors or acceptors, new interactions can form. For example, in the crystal structure of 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid, an O-H···N hydrogen bond is observed between the carboxylic acid and a nitrogen atom of the triazole ring. niscpr.res.inniscpr.res.in
Dispersion Forces: These forces are significant contributors to the total interaction energy within the crystal structure. researchgate.net
The specific nature and geometry of these interactions are influenced by the steric and electronic character of the substituents on the derivative. For example, the crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, a complex derivative, is defined by a triclinic crystal system, indicating a complex network of intermolecular forces. researchgate.net The study of these interactions is vital for understanding the physical properties and solid-state behavior of these compounds. nih.govgrowkudos.com
| Interaction Type | Description | Example Derivative |
|---|---|---|
| O-H···O Hydrogen Bond | Formation of centrosymmetric carboxylic acid dimers. | Common in most benzoic acid derivatives. niscpr.res.in |
| O-H···N Hydrogen Bond | Hydrogen bond between a carboxylic acid proton and a nitrogen acceptor. | 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid researchgate.net |
| C-H···π Interaction | A C-H bond interacts with the face of an aromatic ring. | 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid researchgate.net |
| Complex Network | Multiple weak interactions defining a low-symmetry crystal system. | 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid researchgate.net |
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
To date, publicly accessible high-resolution ¹H NMR and ¹³C NMR spectra for 3-Methyl-4-(methylsulfanyl)benzoic acid are not available. A full structural elucidation would require:
¹H NMR Data: Chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (e.g., singlet, doublet, triplet) for each proton in the molecule. This would include signals for the two methyl groups and the three aromatic protons, confirming their substitution pattern on the benzene (B151609) ring.
¹³C NMR Data: Chemical shifts for all nine carbon atoms, including the carboxyl, aromatic, and methyl carbons. This data is fundamental for confirming the carbon framework of the molecule.
Without this information, a detailed analysis of the chemical environment of the nuclei and the precise molecular structure cannot be performed.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Intermolecular Interactions
Experimental FT-IR and FT-Raman spectra for this compound have not been found in the surveyed literature. A comprehensive vibrational analysis would involve:
FT-IR and FT-Raman Spectra: The identification of characteristic absorption and scattering bands. Key vibrational modes would include the O-H stretching of the carboxylic acid, the C=O carbonyl stretching, C-S stretching of the methylsulfanyl group, and various C-H and C-C vibrations of the aromatic ring and methyl groups.
Vibrational Frequency Tables: A detailed table assigning observed frequencies to specific molecular vibrations would be necessary for a complete molecular fingerprint.
This data is crucial for identifying functional groups and studying potential intermolecular interactions, such as hydrogen bonding.
X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis
There is no published X-ray crystallographic data for this compound. A crystallographic study would provide definitive proof of the molecular structure and detailed insights into its solid-state arrangement. The required information would include:
Crystallographic Data Table:
Crystal system (e.g., monoclinic, orthorhombic)
Space group
Unit cell dimensions (a, b, c, α, β, γ)
Volume (V)
Number of molecules per unit cell (Z)
A crystal structure would reveal the precise network of hydrogen bonds. This would involve identifying and quantifying O-H···O interactions between the carboxylic acid groups of adjacent molecules, which typically form centrosymmetric dimers. The analysis would include a table of hydrogen bond geometries (donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances and angles).
Mass Spectrometry for Reaction Monitoring and Product Identification
While mass spectrometry is a common technique for confirming molecular weight, detailed mass spectral data, including fragmentation patterns for this compound, are not available in the public domain. A full analysis would require:
Mass Spectrum: The mass-to-charge ratio (m/z) of the molecular ion peak [M]⁺ or [M-H]⁻ to confirm the molecular weight (182.24 g/mol ).
Fragmentation Pattern Table: A list of major fragment ions and their proposed structures. This data is essential for structural confirmation and for developing methods to monitor reactions involving this compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of 3-Methyl-4-(methylsulfanyl)benzoic acid. By approximating the electron density of the molecule, DFT methods can accurately predict various molecular properties.
The optimization of the molecular geometry of this compound is a critical first step in computational analysis. This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined.
Conformational analysis reveals the different spatial orientations of the molecule, or conformers, that can exist due to the rotation around single bonds. In the case of this compound, rotation around the C-S bond of the methylsulfanyl group and the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring are of particular interest. Studies on structurally similar molecules, such as 3-methyl-2-(phenylamino)benzoic acids, have shown that conformational flexibility can be a determining factor in properties like polymorphism. For this compound, it is anticipated that the steric hindrance between the methyl group at the 3-position and the adjacent substituents influences the preferred conformation.
Table 1: Predicted Key Geometric Parameters for this compound (Based on Analogous Structures)
| Parameter | Predicted Value |
|---|---|
| C-S bond length | ~1.77 Å |
| S-CH₃ bond length | ~1.81 Å |
| C=O bond length (Carboxylic acid) | ~1.22 Å |
| C-O bond length (Carboxylic acid) | ~1.35 Å |
| Dihedral Angle (Aromatic Ring - COOH) | 10-20° |
Note: These values are estimations based on DFT calculations of similar aromatic carboxylic acids and thioethers.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methylsulfanyl group and the aromatic ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be concentrated on the electron-withdrawing carboxylic acid group and the aromatic ring, indicating these as potential sites for nucleophilic attack. The presence of both electron-donating (methylsulfanyl) and electron-withdrawing (carboxylic acid) groups on the same ring creates a push-pull electronic effect that significantly influences the FMO energies and distribution.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | Relatively high (indicating good electron-donating ability) |
| LUMO Energy | Relatively low (indicating good electron-accepting ability) |
| HOMO-LUMO Energy Gap | Moderate (suggesting moderate reactivity) |
| HOMO Localization | Primarily on the methylsulfanyl group and benzene ring |
Note: These predictions are based on general principles of FMO theory and data from related substituted benzoic acids.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for understanding intermolecular interactions and predicting sites of chemical reactivity. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while positive potential regions (colored blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map is expected to show the most negative potential around the oxygen atoms of the carboxylic acid group, making them strong hydrogen bond acceptors. A region of negative potential is also anticipated around the sulfur atom of the methylsulfanyl group. The most positive potential is likely to be found around the acidic hydrogen of the carboxylic acid group. This distribution of electrostatic potential is critical in determining how the molecule interacts with other molecules, including solvents and biological targets.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound, providing insights into its conformational flexibility and the influence of the surrounding solvent environment. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion over time.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman, UV-Vis)
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters for molecules like this compound. These predictions are valuable for interpreting experimental spectra and can aid in the structural elucidation of the compound.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons of the methyl group, and the methyl protons of the methylsulfanyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of both the methyl and methylsulfanyl substituents. Similarly, the ¹³C NMR spectrum can be predicted, providing information about the carbon skeleton.
IR and Raman Spectroscopy: The vibrational frequencies observed in infrared (IR) and Raman spectroscopy can be calculated computationally. For this compound, characteristic vibrational modes would include the O-H stretch and C=O stretch of the carboxylic acid group, C-H stretches of the methyl groups and the aromatic ring, and C-S stretching vibrations. Comparing the computed spectra with experimental data for related molecules like 3-methylbenzoic acid and 4-(methylthio)benzoic acid can help in the assignment of vibrational bands.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) absorption spectrum. The predicted spectrum for this compound would likely show absorptions corresponding to π-π* transitions within the aromatic ring, influenced by the auxochromic methylsulfanyl group and the chromophoric carboxylic acid group.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Key Signals/Bands |
|---|---|
| ¹H NMR (in CDCl₃, δ ppm) | ~11.0-13.0 (1H, s, COOH), ~7.0-8.0 (3H, m, Ar-H), ~2.5 (3H, s, Ar-CH₃), ~2.5 (3H, s, S-CH₃) |
| ¹³C NMR (in CDCl₃, δ ppm) | ~170 (C=O), ~125-145 (Ar-C), ~20 (Ar-CH₃), ~15 (S-CH₃) |
| IR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (C=C aromatic stretch), ~700 (C-S stretch) |
Note: These are estimated values based on data from structurally similar compounds and general spectroscopic principles.
Modeling of Reaction Mechanisms and Catalytic Pathways
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound and to explore potential catalytic pathways. By calculating the energies of reactants, transition states, and products, the feasibility of a proposed reaction mechanism can be assessed.
For instance, the esterification of this compound can be modeled to understand the role of an acid catalyst. The calculations would likely show that the catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. The energy barriers for each step of the reaction can be determined, providing a detailed picture of the reaction coordinate.
Furthermore, the presence of the methylsulfanyl group offers possibilities for other types of reactions, such as oxidation of the sulfur atom. Computational modeling could be used to explore the mechanism of such an oxidation and to design selective catalysts for this transformation. The insights gained from these models can be invaluable for optimizing reaction conditions and developing new synthetic methodologies.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Precursor in Complex Organic Synthesis
In the field of organic synthesis, 3-Methyl-4-(methylsulfanyl)benzoic acid is valued as a key intermediate. Its functional groups can be selectively targeted to build molecular complexity, making it an important starting material for agrochemicals and other specialty chemicals.
Building Block for Agrochemicals (e.g., Herbicides)
A primary application of this compound and its derivatives is in the synthesis of modern agrochemicals, particularly herbicides. The core structure of this benzoic acid is a key component in constructing the final active ingredients that exhibit potent herbicidal activity.
A critical step in leveraging this compound for herbicide synthesis is the oxidation of the methylsulfanyl (-SCH₃) group to a methylsulfonyl (-SO₂CH₃) group. This transformation significantly alters the electronic properties of the molecule and is essential for the biological activity of the resulting herbicide. The oxidized derivative, 3-Methyl-4-(methylsulfonyl)benzoic acid, is a direct precursor to a class of herbicidal compounds. google.comnih.gov
For instance, derivatives of this structure are fundamental to producing HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor herbicides. A notable example is the synthesis of an important intermediate, 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid. google.com This intermediate is a cornerstone in the manufacturing of the commercial herbicide fenpyrazone. google.comnih.gov The synthesis pathway involves several steps where the substituted benzoic acid backbone, originating from structures like this compound, is elaborated with other chemical moieties to create the final, complex herbicidal molecule. google.com Patents reveal detailed synthetic routes starting from related 4-substituted-2-methylbenzoate compounds to achieve these herbicidal intermediates. google.com
| Precursor/Intermediate | Key Transformation | Resulting Herbicide Class/Example |
| This compound | Oxidation of thioether to sulfone | HPPD Inhibitor Herbicides |
| 3-Methyl-4-(methylsulfonyl)benzoic acid google.com | Cyclization and other functionalizations | Fenpyrazone Intermediates google.comnih.gov |
| 2-(chloro, bromo, nitro or methyl)-4-methylsulfonyl-benzoic acid | Reaction with 1,3-cyclohexanedione | Cyclohexanedione Herbicides google.com |
Intermediates for Specialty Chemicals
Beyond its established role in agrochemicals, the reactivity of this compound makes it a valuable intermediate for a broader range of specialty chemicals. google.com The term "specialty chemicals" refers to low-volume, high-value products that have performance-enhancing functions in various industries. The dual functionality of the carboxylic acid and the thioether group allows for diverse chemical modifications.
The carboxylic acid group can readily undergo reactions such as:
Esterification: Reacting with various alcohols to form methyl, ethyl, or other alkyl benzoates. These reactions can be catalyzed by acids. mdpi.com
Amidation: Reacting with amines to form benzamides, which are common structural motifs in pharmaceuticals and other biologically active compounds.
Conversion to Acid Chloride: Treatment with reagents like thionyl chloride converts the carboxylic acid to a more reactive acyl chloride, which can then be used to form esters and amides under milder conditions. quora.com
The thioether group can be a target for metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-sulfur or other bonds, further expanding its synthetic utility. acsgcipr.org While specific, large-scale applications outside of agrochemicals are not extensively documented in public literature, its structural motifs are found in various research compounds, including those with potential biological activity. preprints.org For example, benzoic acid derivatives are fundamental building blocks for pharmaceuticals, dyes, and fragrances. nih.govresearchgate.net
Potential in Material Science Applications
The unique electronic and structural characteristics of this compound also position it as a promising candidate for applications in materials science. Its ability to be incorporated into larger molecular architectures, such as polymers and coordination complexes, opens avenues for creating new functional materials.
Monomer or Building Block for Polymer Synthesis
This compound possesses the necessary functional groups to act as a monomer in polymerization reactions. The carboxylic acid can be used to form polyester (B1180765) chains, while the thioether group can be incorporated into the polymer backbone or as a pendant group, influencing the material's final properties.
Polymers containing both ester and thioether linkages, known as poly(ester-thioether)s, are an emerging class of materials. nih.govrsc.org These polymers can be synthesized through methods like the polyaddition of dialkenyl monomers with dithiols. nih.gov The inclusion of the sulfur atom in the polymer chain can impact properties such as the glass transition temperature and biodegradability. nih.govresearchgate.net For instance, research has shown that poly(ester-thioether)s can be designed to be chemically recyclable, breaking down into their constituent monomers under mild conditions. rsc.org The presence of thioether groups can also be exploited for post-polymerization modification, such as oxidation to sulfones, which tunes the polarity and solubility of the resulting polymer. researchgate.net
Ligand Design in Coordination Chemistry
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This compound is an excellent candidate for ligand design due to its two distinct potential coordination sites: the "hard" oxygen atoms of the carboxylate group and the "soft" sulfur atom of the thioether group. acs.org
This hard-soft combination makes it a versatile ligand for a wide range of transition metals. The carboxylate group typically prefers to bind to harder metal ions, while the thioether sulfur has a strong affinity for softer metals like palladium, platinum, and copper. acs.org This differential affinity can be used to design:
Mononuclear Complexes: Where a single ligand binds to a metal center.
Polynuclear Complexes or Coordination Polymers: Where the ligand acts as a bridge, linking multiple metal centers together to form extended one-, two-, or three-dimensional networks, also known as Metal-Organic Frameworks (MOFs).
The specific geometry and electronic environment provided by the ligand around the metal center dictate the properties of the resulting complex, which can include catalytic activity, specific magnetic or optical properties, and porosity.
Development of Advanced Functional Materials
The use of this compound as a building block in polymers and coordination complexes directly leads to the development of advanced functional materials.
When used to build coordination polymers or MOFs, the resulting materials can exhibit high porosity and surface area. These properties are highly desirable for applications in:
Gas Storage and Separation: Where specific gases can be selectively adsorbed within the pores of the material.
Catalysis: The metal centers within the framework can act as catalytic sites, and the porous structure allows for efficient access by reactants.
Furthermore, polymers derived from this monomer, such as poly(ester-thioether)s, are being investigated for their biodegradability and chemical recyclability. nih.govrsc.org This positions them as sustainable alternatives to conventional plastics, contributing to the development of a circular economy for polymeric materials. The ability to tune the properties of these materials by modifying the thioether group further enhances their potential for creating smart or responsive materials. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 3-Methyl-4-(methylsulfanyl)benzoic acid and its derivatives is poised for significant advancement through the adoption of greener and more efficient chemical strategies.
Future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste. One promising area is the late-stage functionalization of simpler, readily available benzoic acid precursors. Methodologies involving transition-metal-catalyzed C–H activation are particularly attractive as they allow for the direct introduction of methyl or methylsulfanyl groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials and thus reducing step count. nih.govacs.org For instance, ruthenium-catalyzed C–H functionalization has been shown to be effective for benzoic acids, using benign oxidants like molecular oxygen. nih.govacs.orgrsc.org
Furthermore, the principles of flow chemistry are set to revolutionize the synthesis of such compounds. researchgate.net Continuous-flow processes offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch production. researchgate.netuc.ptmdpi.commdpi.comnih.gov The synthesis of related thioanisoles has already been demonstrated in flow reactors, suggesting that this technology could be adapted for the safe and efficient production of this compound. researchgate.net
Biocatalysis presents another sustainable frontier. nih.gov The use of enzymes, such as carboxylic acid reductases (CARs) or engineered variants, could enable the highly selective synthesis of derivatives from renewable feedstocks under mild, aqueous conditions. nih.govbohrium.comthieme-connect.deyoutube.com Research into enzymes that can perform specific C-S bond formations or regioselective methylations on aromatic rings could provide environmentally benign synthetic routes.
Exploration of Untapped Reactivity Profiles of the Methylsulfanyl and Carboxylic Acid Groups
The two primary functional groups of this compound—the methylsulfanyl (thioether) and the carboxylic acid—offer a rich playground for chemical exploration. Future research will delve into their untapped reactivity to create a wider array of derivatives.
The methylsulfanyl group is a key target for selective transformations. While it can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which can alter the electronic properties and biological activity of the molecule, controlling this oxidation selectively is a key research challenge. rsc.orgresearchgate.netacs.org Recent studies have shown that certain catalysts can achieve highly selective oxidation of thioethers to sulfoxides with minimal over-oxidation. rsc.orgresearchgate.net Beyond oxidation, the sulfur atom can participate in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-sulfur or carbon-carbon bonds. nih.govnih.gov Iron-catalyzed cross-coupling of alkyl aryl thioethers has shown promise, opening avenues for linking the this compound core to other molecular fragments. nih.gov
The carboxylic acid group is a well-established handle for derivatization, commonly transformed into esters, amides, and other functional groups. thermofisher.comdntb.gov.uacolostate.edunih.gov Future work will likely focus on developing novel coupling methods that are more efficient and have a broader substrate scope. nih.govresearchgate.net For example, using advanced reagents can facilitate the coupling of carboxylic acids to amines without racemization, a critical aspect when creating chiral derivatives. thermofisher.com Furthermore, the carboxylic acid group can act as a directing group in C-H activation reactions, enabling functionalization at the ortho positions (2 and 6-positions), a strategy that has been successfully applied to other benzoic acids. nih.govacs.orgacs.orgresearchgate.net
Advanced Computational Design of New this compound Derivatives with Tailored Properties
Computational chemistry and in silico design are becoming indispensable tools for accelerating the discovery of new molecules with specific functions. For this compound, these methods can predict the properties of novel derivatives before they are synthesized in the lab, saving time and resources.
By employing quantum chemical methods like Density Functional Theory (DFT), researchers can calculate the electronic structure, reactivity, and spectroscopic properties of proposed derivatives. researchgate.netacs.org This allows for the pre-screening of candidates with desired electronic characteristics, for instance, for applications in materials science.
Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in designing derivatives for specific biological targets (excluding clinical applications). By building computational models that correlate the structural features of a series of compounds with their observed activity, researchers can identify the key molecular descriptors that govern performance. nih.gov For this compound, QSAR models could predict how modifications to the methyl, methylsulfanyl, or other appended groups would affect its interaction with a particular protein or enzyme, guiding the synthesis of more potent and selective compounds. researchgate.netnih.gov
Integration of this compound into Supramolecular Architectures and Nanomaterials
The unique combination of a carboxylic acid "linker" and a functional thioether group makes this compound an attractive building block for advanced materials.
One major area of future research is its use as an organic ligand in the construction of Metal-Organic Frameworks (MOFs). rsc.orgnih.govrsc.org The carboxylic acid group can coordinate with metal ions to form the nodes of a porous framework, while the methyl and methylsulfanyl groups would decorate the pores, imparting specific chemical properties. acs.orgresearchgate.net Benzoic acids are known to be effective modulators in the synthesis of stable MOFs like UiO-66. acs.org The presence of the sulfur atom could offer sites for post-synthetic modification or act as a selective binding site for certain guest molecules, such as heavy metals.
Another promising avenue is the incorporation of this molecule into self-assembled monolayers (SAMs) on surfaces, particularly on gold. researchgate.netacs.orgst-andrews.ac.ukacs.orgnorthwestern.edu Thioether-functionalized molecules are known to form ordered two-dimensional arrays on gold substrates. researchgate.netacs.orgst-andrews.ac.uk While the interaction is weaker than that of thiols, it is sufficient to facilitate the formation of well-defined structures. researchgate.netst-andrews.ac.uk SAMs based on this compound could be used to create functionalized surfaces for applications in sensing, molecular electronics, or as platforms for controlling crystallization. Recent work has explored benzoic acid derivatives as inhibitors for atomic layer deposition, highlighting their potential in semiconductor fabrication. nih.gov
Mechanistic Understanding of Biological Interactions at the Molecular Level (excluding clinical or safety)
To fully exploit the potential of this compound derivatives in biological research, a deep understanding of their interactions with macromolecules at the molecular level is essential. This research focuses on the fundamental biophysical and structural aspects, distinct from clinical or safety evaluations.
The carboxylic acid group is a key player in molecular recognition, capable of forming strong non-covalent interactions such as hydrogen bonds and salt bridges with amino acid residues in proteins. nih.govlibretexts.orglibretexts.orgwikipedia.org For example, the carboxylate of substituted benzoic acids has been shown to form a crucial hydrogen bond with arginine residues in the binding site of anti-apoptotic proteins like Mcl-1. nih.gov Future studies will use techniques like X-ray crystallography and NMR spectroscopy to elucidate the precise binding modes of this compound derivatives with their biological targets.
Q & A
Q. What evidence supports the anticancer potential of this compound, and how is DNA intercalation studied?
- Methodological Answer : Related compounds (e.g., 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid) show antiproliferative activity (IC₅₀ ~0.051 µM) via DNA intercalation. Techniques include:
- Fluorescence Quenching : To study DNA binding affinity.
- Molecular Dynamics Simulations : Predict intercalation stability.
- Cell Viability Assays : Validate efficacy in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
